3-Hydroxycholest-9(11)-ene

Description

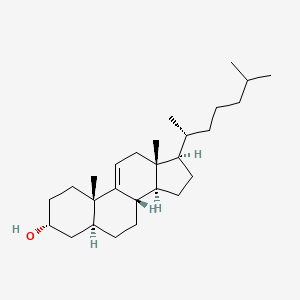

Structure

2D Structure

3D Structure

Properties

CAS No. |

37772-32-0 |

|---|---|

Molecular Formula |

C27H46O |

Molecular Weight |

386.7 g/mol |

IUPAC Name |

(3R,5S,8S,10S,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,5,6,7,8,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol |

InChI |

InChI=1S/C27H46O/c1-18(2)7-6-8-19(3)23-11-12-24-22-10-9-20-17-21(28)13-15-26(20,4)25(22)14-16-27(23,24)5/h14,18-24,28H,6-13,15-17H2,1-5H3/t19-,20+,21-,22+,23-,24+,26+,27-/m1/s1 |

InChI Key |

CNGURAIWUJEFTA-YMJYQEKXSA-N |

SMILES |

CC(C)CCCC(C)C1CCC2C1(CC=C3C2CCC4C3(CCC(C4)O)C)C |

Isomeric SMILES |

C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC=C3[C@H]2CC[C@@H]4[C@@]3(CC[C@H](C4)O)C)C |

Canonical SMILES |

CC(C)CCCC(C)C1CCC2C1(CC=C3C2CCC4C3(CCC(C4)O)C)C |

Synonyms |

3 alpha-hydroxycholest-9(11)-ene 3-hydroxycholest-9(11)-ene 3-hydroxycholest-9(11)-ene, (3beta,5alpha)-isome |

Origin of Product |

United States |

Synthetic Methodologies for 3 Hydroxycholest 9 11 Ene and Its Derivatives

Total Synthesis Approaches to 3-Hydroxycholest-9(11)-enesemanticscholar.org

While the complete de novo synthesis of complex steroids like 3-Hydroxycholest-9(11)-ene is a formidable challenge, synthetic strategies often commence from more readily available, yet structurally complex, building blocks that require substantial chemical manipulation to achieve the target structure. A notable approach involves the synthesis of related structures, such as Calicoferol E, which shares the cholest-9(11)-ene core. The synthesis for these types of molecules often begins with a precursor like cholest-9(11)-en-3-one. semanticscholar.org

Achieving the correct stereochemistry and regiochemistry is paramount in steroid synthesis. Stereoselectivity ensures the precise three-dimensional arrangement of atoms, which is critical for biological function, while regioselectivity governs the specific placement of functional groups and double bonds.

Stereoselectivity: In the synthesis of steroid derivatives, controlling the stereochemistry at C-3 is a common challenge. For instance, the conversion of a 3β-hydroxy group, as seen in cholesterol, to other functionalities can proceed with either retention or inversion of configuration depending on the chosen reagents and reaction mechanism. The Appel reaction (using CBr₄/PPh₃) on cholesterol to form 3β-bromocholest-5-ene occurs with retention of configuration due to the participation of the Δ⁵ double bond. beilstein-journals.orgresearchgate.netbeilstein-journals.org Subsequent nucleophilic substitution, such as azidolysis with NaN₃, typically proceeds via an Sₙ2 mechanism, resulting in an inversion of stereochemistry to yield the 3α product. beilstein-journals.orgresearchgate.netbeilstein-journals.org These principles are directly applicable to the synthesis of 3-hydroxycholestane derivatives.

Regioselectivity: The introduction of the Δ⁹⁽¹¹⁾ double bond is a key regioselective challenge. This is often accomplished through the dehydration of an 11-hydroxy precursor. The stability of the Δ⁹⁽¹¹⁾ bond makes this a favorable transformation in many multi-step syntheses. google.com Furthermore, reactions on the steroid nucleus, such as C-H oxidation, can be directed to specific positions using specialized catalysts, allowing for regioselective functionalization. mdpi.com Biocatalytic cascades have also been developed for the regiodivergent and stereoselective hydroxyazidation of alkenes, showcasing the power of enzymatic methods in achieving high selectivity. nih.gov

A representative pathway towards a cholest-9(11)-ene system starts from the corresponding ketone, cholest-9(11)-en-3-one. A common strategy involves the protection of the C-3 keto group, followed by modification of the Δ⁹⁽¹¹⁾ double bond, and subsequent deprotection and reduction to furnish the desired 3-hydroxy functionality.

A typical reaction sequence is as follows:

Protection of the C-3 Ketone: The ketone at C-3 is protected as a cyclic ketal using ethylene (B1197577) glycol and an acid catalyst like p-toluenesulphonic acid. This prevents the ketone from reacting in subsequent steps. semanticscholar.org

Epoxidation: The protected intermediate, 3-ethylenedioxycholest-9(11)-ene, is then treated with a peroxy acid, such as m-chloroperoxybenzoic acid (m-CPBA), to form the 9α,11α-epoxide. semanticscholar.org This epoxidation is a crucial step for introducing functionality at the C-9 and C-11 positions.

Reductive Opening of the Epoxide: The epoxide ring is opened reductively, for example with lithium aluminum hydride (LiAlH₄), to yield a 9α-hydroxy derivative. semanticscholar.org

Deprotection and Oxidation/Reduction: The protecting group at C-3 is removed to regenerate the ketone, which can then be reduced to the desired 3-hydroxy group with the correct stereochemistry.

| Step | Reactants | Product | Yield |

| 1. Ketal Protection | Cholest-9(11)-en-3-one, ethylene glycol, p-toluenesulphonic acid | 3-Ethylenedioxycholest-9(11)-ene | 87% semanticscholar.org |

| 2. Epoxidation | 3-Ethylenedioxycholest-9(11)-ene, m-CPBA | 9α,11α-Epoxy-3-ethylenedioxycholestane | 61% semanticscholar.org |

| 3. Epoxide Reduction | 9α,11α-Epoxy-3-ethylenedioxycholestane, LiAlH₄ | 9α-Hydroxy-3-ethylenedioxy cholestane (B1235564) | 79% semanticscholar.org |

Semisynthesis of this compound from Precursor Steroidssemanticscholar.orgmdpi.comsemanticscholar.orgresearchgate.net

Semisynthesis from abundant natural steroids is the most common and practical route for producing this compound and its derivatives. Precursors like cholesterol, phytosterols, and bile acids (e.g., desoxycholic acid) provide a pre-built steroidal skeleton that can be chemically altered. beilstein-journals.orgresearchgate.netmdpi.com

The cholestane skeleton is a versatile scaffold that can be functionalized at various positions. arkat-usa.org

A-Ring Functionalization: The A-ring can be modified through reactions like aldol (B89426) condensation of cholestan-3-one (B8813596) with various aldehydes, followed by cyclization to create fused heterocyclic systems like pyrans. arkat-usa.org

C-H Oxidation: Late-stage C-H oxidation offers a powerful method for introducing hydroxyl groups at positions that are typically unreactive. Catalysts such as ruthenium complexes can selectively oxidize tertiary C-H bonds, leading to a mixture of hydroxylated products at positions C-14, C-17, C-20, and C-25. mdpi.comresearchgate.net This strategy is valuable for preparing oxysterol metabolites and analogs. mdpi.com

Side-Chain Modification: The alkyl side chain can be modified using techniques like cross-metathesis reactions to synthesize various side-chain oxysterols. nih.gov

Specific modifications at the C-3 and C-9(11) positions are essential for the synthesis of the target compound and its analogs.

C-3 Hydroxyl Group: The 3β-hydroxy group of cholesterol is a frequent starting point. It can be oxidized to a ketone, which can then be subjected to further reactions or reduced stereoselectively. mdpi.com The hydroxyl group can also be converted into a good leaving group (e.g., mesylate or tosylate) to facilitate substitution reactions. researchgate.net As mentioned, the Appel reaction provides a route to 3-bromo derivatives. beilstein-journals.orgbeilstein-journals.org

C-9(11) Double Bond: The Δ⁹⁽¹¹⁾ double bond is commonly introduced via the dehydration of an 11-hydroxy steroid. For example, 11α-hydroxy derivatives can be dehydrated to form the Δ⁹⁽¹¹⁾ double bond, which is often more stable during subsequent reaction steps. google.com The Δ⁹⁽¹¹⁾ double bond itself is a reactive site. It can undergo reactions such as epoxidation to form 9,11-epoxy steroids, which are valuable intermediates for further transformations. semanticscholar.orgnih.gov

| Reaction Type | Starting Functionality | Reagents/Conditions | Resulting Functionality | Reference |

| Dehydration | 11α-hydroxyl | Acid or mesylation followed by elimination | Δ⁹⁽¹¹⁾ double bond | google.comresearchgate.net |

| Epoxidation | Δ⁹⁽¹¹⁾ double bond | m-CPBA | 9α,11α-epoxide | semanticscholar.org |

| Bromination | 3β-hydroxyl | CBr₄, PPh₃ | 3β-bromide (retention) | beilstein-journals.orgbeilstein-journals.org |

| Azidation | 3β-bromide | NaN₃, DMF | 3α-azide (inversion) | beilstein-journals.orgbeilstein-journals.org |

Design and Synthesis of Novel this compound Analogs for Biological Probessemanticscholar.org

To study the biological roles and interactions of sterols, researchers design and synthesize analogs that incorporate reporter groups or bioorthogonal handles. These probes can be used for applications like fluorescence microscopy imaging. nih.gov

A common strategy involves introducing a small, non-perturbing functional group that can undergo highly specific ligation reactions inside a biological system. The alkyne group is a popular choice for this purpose, as it can be selectively reacted with an azide-containing fluorescent dye via the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a type of "click chemistry". nih.gov

In designing such a probe based on the this compound scaffold, an ethynyl (B1212043) group could be synthetically installed at a position that is not critical for its primary biological function. For cholesterol analogs, the C-19 methyl group has been successfully replaced with an ethynyl group to create a functional probe that mimics natural cholesterol in cellular processes. nih.gov A similar strategy could be envisioned for this compound, providing a powerful tool to visualize its subcellular distribution and trafficking. The synthesis would involve a multi-step sequence to build the steroidal core with the desired alkyne functionality in place. nih.gov

Structure-Driven Design Principles

The design of novel derivatives of this compound is often guided by the structure of naturally occurring bioactive steroids. By mimicking or modifying the structural features of these compounds, chemists aim to enhance potency, selectivity, and pharmacokinetic properties. A key principle is the introduction of specific functional groups at various positions on the steroid nucleus to interact with biological targets.

For instance, the presence of an oxirane (epoxy) ring in many natural steroids has prompted the synthesis of epoxy derivatives of cholestene. semanticscholar.orgnih.gov The position and stereochemistry of the epoxy group are critical for biological activity. Steroids with epoxy groups at positions such as 4,5-, 5,6-, 7,8-, 8,9-, and 9,11- have been synthesized and evaluated. semanticscholar.orgnih.gov The high reactivity of the strained three-membered oxirane ring allows for various nucleophilic ring-opening reactions, leading to the formation of diverse analogs with new functional groups. semanticscholar.orgnih.gov

Another design strategy involves the modification of the C3-hydroxyl group. For example, replacing the hydroxyl group with a fluorine atom has been explored to potentially enhance biological activity. researchmap.jp The rationale behind this substitution is that the fluorine atom can alter the electronic properties and conformation of the A-ring, influencing interactions with biological receptors. researchmap.jp

Furthermore, the side chain of the cholesterol molecule presents numerous opportunities for modification. The synthesis of analogs with hydroxyl groups or other functionalities at specific positions on the side chain, such as C22, C24, and C26, is a common strategy to create bioactive compounds. researchgate.netuio.no These modifications are often inspired by the structures of naturally occurring oxysterols, which are known to be involved in various physiological processes. nih.govresearchgate.net

Synthetic Routes to Bioactive Analogs

The synthesis of bioactive analogs of this compound often starts from readily available steroidal precursors. A common starting material is cholest-9(11)-en-3-one, which can be derived from 5α-Cholestane-3β-ol through Jones oxidation. semanticscholar.org

One synthetic route to a derivative involves the protection of the keto function at C3 of cholest-9(11)-en-3-one as a cyclic ketal, for example, using ethylene glycol. semanticscholar.org The resulting 3-ethylenedioxycholest-9(11)-ene can then undergo epoxidation of the C9(11) double bond using an oxidizing agent like m-chloroperoxybenzoic acid (m-CPBA) to yield the corresponding 9α,11α-epoxide. semanticscholar.org This epoxide is a key intermediate that can be further transformed.

Another important reaction is the introduction of functional groups through reactions at the C3 position. For instance, the conversion of the 3β-hydroxyl group of cholesterol to other functionalities often proceeds via an Appel-type reaction. beilstein-journals.org Treatment of 3β-hydroxycholest-5-ene with carbon tetrabromide (CBr4) and triphenylphosphine (B44618) (PPh3) can lead to the formation of 3β-bromocholest-5-ene, although elimination to form cholesta-3,5-diene (B1217053) can be a competing reaction. beilstein-journals.org The resulting bromide can then be subjected to nucleophilic substitution, such as azidolysis with sodium azide (B81097) (NaN3), to introduce an azide group, which can be further modified. beilstein-journals.org

The synthesis of analogs with modifications on the steroid nucleus can also be achieved through various other reactions. For example, hydrocyanation of a 3β-acetoxy-5α-cholest-8-en-7-one with diethylaluminum cyanide can introduce a cyano group at the 9α-position. nih.gov The resulting 9α-cyano-7-ketone can then be reduced to the corresponding 7α-hydroxy compound. nih.gov

Furthermore, the synthesis of secosteroids, where one of the rings of the steroid nucleus is cleaved, represents another avenue for creating bioactive analogs. For example, A-ring aromatic 9,10-secosteroids have been synthesized from 3-keto-Δ9(11)-steroidal precursors. semanticscholar.org A key step in such a synthesis can be the acid-catalyzed dienone-phenol rearrangement of a 9α-hydroxycholesta-1,4-dien-3-one intermediate. semanticscholar.org

Biosynthesis and Biotransformation of 3 Hydroxycholest 9 11 Ene

Proposed Biosynthetic Pathways of 3-Hydroxycholest-9(11)-ene in Biological Systems

The precise biosynthetic route to this compound is not extensively documented in scientific literature. However, its formation can be hypothesized based on the known intermediates of the post-lanosterol cholesterol synthesis pathway. The key structural features are the cholestane (B1235564) skeleton, a hydroxyl group at the C-3 position, and a double bond between C-9 and C-11. This Δ9(11) configuration is uncommon in the primary mammalian pathway but may arise from enzymatic side reactions or alternative pathways in certain biological systems.

Enzymatic Steps and Involved Cytochrome P450 Enzymes

The generation of this compound likely involves enzymatic action on a pre-existing sterol intermediate. The introduction or isomerization of the Δ9(11) double bond is the critical step. While the specific enzyme responsible for creating a Δ9(11) bond from a common precursor like Zymostenol (which has a Δ8 bond) is not identified, enzymes such as sterol isomerases are known to catalyze double bond migrations within the sterol nucleus. For instance, the sterol Δ8,7-sterol isomerase (EBP) shifts the double bond from the 8(9) to the 7(8) position during cholesterol synthesis wikipedia.org. A similar, yet uncharacterized, isomerase could potentially catalyze a shift to the 9(11) position.

Cytochrome P450 (P450) enzymes are crucial in steroid and sterol metabolism, primarily catalyzing hydroxylation reactions mdpi.comnih.gov. While the 3-hydroxy group is typically present on precursors from the cholesterol pathway, various P450 enzymes are known to hydroxylate the steroid nucleus at numerous positions. Should a precursor like cholest-9(11)-ene be formed, P450 enzymes would be candidates for subsequent hydroxylations. Several P450 enzymes exhibit broad substrate specificity and are involved in modifying sterol intermediates beyond the main pathway to cholesterol nih.govnih.gov.

Table 1: Relevant Cytochrome P450 Enzymes in Sterol Metabolism

| Enzyme | General Function in Steroid/Sterol Metabolism | Potential Role in Relation to this compound |

| CYP51A1 | Catalyzes the 14α-demethylation of lanosterol (B1674476), a critical step in cholesterol synthesis mdpi.comnih.gov. | Acts on early precursors, influencing the pool of substrates available for potential side-pathways. |

| CYP11A1 | The cholesterol side-chain cleavage enzyme; converts cholesterol to pregnenolone (B344588) mdpi.comresearchgate.net. | Demonstrates that P450s can perform complex modifications on the sterol structure. |

| CYP7A1 | Initiates the classical bile acid synthesis pathway by 7α-hydroxylating cholesterol nih.govsemanticscholar.org. | Could potentially hydroxylate this compound as part of a catabolic pathway. |

| CYP27A1 | A mitochondrial enzyme that hydroxylates sterols at the C-27 position, initiating the acidic bile acid pathway nih.govresearchgate.net. | Known to act on multiple sterol intermediates, suggesting it could metabolize cholestane derivatives nih.govnih.gov. |

| CYP46A1 | Primarily expressed in the brain, it hydroxylates cholesterol at the C-24 position for elimination from the brain nih.gov. | An example of a tissue-specific P450 involved in sterol turnover. |

Identification and Characterization of Precursor Molecules

The most plausible precursors to this compound are late-stage intermediates in cholesterol biosynthesis that already possess the 3β-hydroxy group and a nearby double bond.

Zymostenol (5α-cholest-8-en-3β-ol): This is a strong candidate precursor. It is an intermediate in the Kandutsch-Russell pathway of cholesterol synthesis caymanchem.comresearchgate.net. The presence of a double bond at the C-8 position makes it a logical substrate for an isomerase enzyme to catalyze a shift to the adjacent C-9(11) position.

Lanosterol: As the first sterol intermediate formed from the cyclization of squalene (B77637), lanosterol is the ultimate precursor to all subsequent cholesterol intermediates nih.govacs.org. While it undergoes several demethylation and reduction steps, it could theoretically be shunted into a side pathway leading to Δ9(11) derivatives.

Zymosterol (5α-cholesta-8,24-dien-3β-ol): This sterol is an intermediate in the Bloch pathway and a direct precursor to desmosterol (B1670304) wikipedia.orgnih.gov. Like zymostenol, it features a Δ8 double bond that could be subject to enzymatic isomerization.

Table 2: Potential Precursor Molecules for this compound

| Precursor Molecule | Chemical Name | Role in Cholesterol Biosynthesis | Rationale for a Precursor Role |

| Zymostenol | 5α-cholest-8-en-3β-ol | Late-stage intermediate in the Kandutsch-Russell pathway wikipedia.orgcaymanchem.com. | Contains the 3β-hydroxy group and a Δ8 double bond, which could be isomerized to Δ9(11). |

| Zymosterol | 5α-cholesta-8,24-dien-3β-ol | Intermediate in the Bloch pathway, precursor to desmosterol wikipedia.orgnih.gov. | Also possesses the required 3β-hydroxy group and a Δ8 double bond for potential isomerization. |

| Lanosterol | Lanosta-8,24-dien-3β-ol | The first sterol produced after squalene cyclization; precursor to both the Bloch and Kandutsch-Russell pathways nih.gov. | As the foundational post-squalene sterol, it is the ultimate source for all subsequent intermediates. |

Microbial and Mammalian Biotransformation of this compound

While specific studies detailing the biotransformation of this compound are scarce, its metabolic fate can be inferred from the extensive research on microbial and mammalian metabolism of other sterols and steroids nih.govnih.gov.

Metabolic Fate of this compound in vitro and in vivo

In mammalian systems, sterols that are not incorporated into membranes or converted into essential products like steroid hormones are typically catabolized for excretion. The primary route for this is conversion to bile acids in the liver, a process initiated by hydroxylation reactions catalyzed by cytochrome P450 enzymes such as CYP7A1 and CYP27A1 nih.gov. It is plausible that this compound, if present in the liver, would be recognized by these enzymes and enter a catabolic pathway involving further hydroxylations on the sterol ring or side chain.

Microbial systems are well-known for their capacity to transform steroids through a wide array of reactions, including hydroxylation, oxidation-reduction, and dehydrogenation researchfloor.orgscispace.com. Fungi and bacteria are particularly adept at these conversions nih.gov. If exposed to microbial cultures, this compound would likely serve as a substrate for various enzymatic modifications. These transformations are often used in biotechnology to produce novel steroid derivatives nih.gov.

Identification of Biotransformation Products and Metabolites

Based on known metabolic reactions, several potential biotransformation products of this compound can be proposed.

In Mammals: The compound could undergo further hydroxylation by hepatic P450s to form dihydroxy- and trihydroxy-cholestene derivatives. These polar metabolites would then be conjugated (e.g., with glucuronic acid or sulfate) to increase water solubility and facilitate excretion in bile or urine.

In Microorganisms: Microbial biotransformation could yield a variety of products. A common reaction is the oxidation of the 3-hydroxy group to a ketone, which would produce Cholest-9(11)-en-3-one . Additionally, microbial hydroxylases could introduce new hydroxyl groups at various positions on the steroid nucleus (e.g., 7α, 11α, 15α), which are common modifications observed with other steroid substrates researchfloor.orgscispace.com.

Table 3: Hypothetical Biotransformation Products of this compound

| Proposed Product | Type of Reaction | Biological System |

| Dihydroxy-cholest-9(11)-ene derivatives | Hydroxylation | Mammalian (e.g., hepatic) |

| Trihydroxy-cholest-9(11)-ene derivatives | Hydroxylation | Mammalian (e.g., hepatic) |

| Cholest-9(11)-en-3-one | Oxidation/Dehydrogenation | Microbial |

| 7α,3-Dihydroxycholest-9(11)-ene | Hydroxylation | Microbial |

Regulation of this compound Biosynthesis and Metabolism

The regulation of this compound biosynthesis is inextricably linked to the complex regulatory network that governs the main cholesterol production pathway. Since its formation would depend on the availability of precursors such as zymostenol, the mechanisms that control the levels of these intermediates would indirectly control the potential synthesis of this compound.

The central regulatory mechanism of cholesterol synthesis in mammalian cells involves the Sterol Regulatory Element-Binding Protein (SREBP) family of transcription factors researchgate.netfrontiersin.orgyoutube.com. When cellular sterol levels are low, SREBPs activate the transcription of genes encoding enzymes for cholesterol synthesis, including HMG-CoA reductase (the rate-limiting enzyme of the early pathway) and enzymes of the post-lanosterol pathway youtube.comnih.govnih.gov.

Conversely, when cellular cholesterol levels are high, the activation of SREBPs is suppressed, leading to a downregulation of the entire pathway and a reduced supply of all sterol intermediates youtube.com. Furthermore, high levels of certain sterols, including cholesterol itself, can promote the degradation of HMG-CoA reductase, providing another layer of feedback inhibition youtube.com. Therefore, any synthesis of this compound would be subject to this overarching feedback control system, likely occurring only when the main cholesterol pathway is active and precursor pools are available. The metabolism of the compound would similarly be influenced by the expression levels of broad-specificity P450 enzymes, which are themselves subject to regulation by nuclear receptors that sense the levels of sterols and other lipids researchgate.net.

Molecular Mechanisms of 3 Hydroxycholest 9 11 Ene Action and Interaction

Ligand-Receptor Interactions of 3-Hydroxycholest-9(11)-ene with Nuclear and Membrane Receptors

The biological activities of sterol compounds are often initiated by their direct binding to receptor proteins. Molecules, referred to as ligands, bind to specific sites on receptors, which can be located on the cell membrane or within the cell's cytoplasm and nucleus. msdmanuals.com This binding event is the first step in a cascade of signals that regulate various cellular functions. msdmanuals.com The interaction between a ligand and its receptor can be highly specific and may lead to the activation or inactivation of the receptor. msdmanuals.com

In the context of the Hedgehog (Hh) signaling pathway, the G-protein coupled receptor (GPCR) Smoothened (SMO) is a key player. scispace.comstanford.edu Normally, the receptor Patched 1 (PTCH1) inhibits SMO. scispace.comstanford.edu This inhibition is lifted when a Hedgehog ligand binds to PTCH1, allowing SMO to become active and transmit signals. stanford.eduwaocp.org Cholesterol and related oxysterols have been identified as direct activators of SMO. scispace.comstanford.edunih.gov These lipids can bind to the extracellular cysteine-rich domain (CRD) of SMO, a region distinct from where many synthetic modulators bind. scispace.commdpi.com

Binding Affinity and Specificity Studies

Binding affinity describes the strength of the interaction between a ligand and its receptor. Studies have identified that cholesterol and various oxysterols, such as 20(S)-hydroxycholesterol (20(S)-OHC), can directly bind to and activate the Smoothened (SMO) receptor. scispace.commdpi.comnih.gov This binding occurs at a hydrophobic groove within the cysteine-rich domain (CRD) of SMO. scispace.com The interaction is crucial for Hedgehog pathway activation. nih.gov

The specificity of this interaction is highlighted by the fact that structure-guided mutations in the cholesterol-binding site of the CRD eliminate SMO function. nih.gov Furthermore, certain high-potency SMO inhibitors work by inducing a conformational change in the transmembrane domain that blocks cholesterol's access to the CRD. nih.gov While specific binding affinity values (like Kd or IC50) for this compound are not detailed in the provided search results, the research on analogous compounds like cholesterol and other oxysterols establishes a clear precedent for direct, specific binding to the SMO receptor as a primary mechanism of action.

Oxysterols can also act as ligands for nuclear receptors, such as the Liver X Receptors (LXRs). whiterose.ac.ukwikipedia.org LXRα and LXRβ are activated by hydroxylated cholesterol metabolites, leading to the regulation of genes involved in cholesterol homeostasis. whiterose.ac.ukpnas.org For instance, the activation of LXR by ligands like 20(S)-OHC leads to the transcriptional induction of genes such as ABCA1 and ABCG1. pnas.org This demonstrates that oxysterols can exhibit binding specificity for different classes of receptors, influencing distinct signaling pathways.

Table 1: Examples of Oxysterol Ligand-Receptor Interactions and Effects

| Ligand | Receptor | Effect | Pathway |

|---|---|---|---|

| Cholesterol | Smoothened (SMO) | Activation | Hedgehog Signaling scispace.comnih.gov |

| 20(S)-Hydroxycholesterol | Smoothened (SMO) | Activation, Ciliary Accumulation | Hedgehog Signaling scispace.comresearchgate.net |

| 20(S)-Hydroxycholesterol | Liver X Receptor (LXR) | Transcriptional Activation | Cholesterol Homeostasis pnas.org |

| 25-Hydroxycholesterol (B127956) 3-sulfate | DNA Methyltransferases (DNMTs) | Inhibition | Epigenetic Regulation nih.gov |

Conformational Changes Induced by this compound Binding

The binding of a ligand to a receptor often induces a change in the receptor's three-dimensional structure, a process known as a conformational change. This structural shift is critical for transmitting the signal across the cell membrane or into the nucleus.

In the case of the Smoothened (SMO) receptor, the binding of cholesterol to its cysteine-rich domain (CRD) triggers significant conformational changes. Structural studies comparing the inactive state of SMO to the cholesterol-bound active state reveal a rotation of the CRD relative to the seven-transmembrane (7TM) domain. scispace.com This rotation is thought to be the mechanism that communicates the ligand binding event at the extracellular surface to the intracellular signaling machinery. scispace.com

Further comparisons of active and inactive SMO structures show an outward movement of transmembrane helix 6 (TM6) and an inward movement of TM5 upon activation. stanford.edu These movements are characteristic of GPCR activation. stanford.edu The binding of SMO inhibitors, conversely, can lock the receptor in an inactive conformation, preventing these activating structural changes and blocking cholesterol's access to its binding site. nih.govfrontiersin.org While the precise conformational changes induced by this compound itself are not specified, its structural similarity to cholesterol suggests it would induce analogous activating shifts in the SMO receptor structure upon binding.

Modulation of Cellular Signaling Pathways by this compound

By interacting with receptors like SMO, this compound and related oxysterols can profoundly influence intracellular signaling cascades, which are complex networks that relay signals from the cell surface to target molecules within the cell.

The primary pathway modulated by SMO activation is the Hedgehog (Hh) signaling pathway. stanford.edu In the absence of a signal, PTCH1 represses SMO. stanford.eduwaocp.org When this repression is lifted, active SMO initiates a cytoplasmic signaling cascade that prevents the proteolytic processing of the GLI family of transcription factors (GLI1, GLI2, GLI3). scispace.commdpi.com This allows the full-length, activator forms of GLI proteins to translocate to the nucleus. scispace.commdpi.com

Regulation of Gene Expression and Transcriptional Activity

Once in the nucleus, activated GLI transcription factors bind to specific DNA sequences in the promoter regions of target genes, initiating their transcription. mdpi.comfrontiersin.org The primary and most well-documented target genes of the Hedgehog pathway are GLI1 itself (a form of positive feedback) and Patched1 (PTCH1), the gene encoding the receptor that is itself regulated by the pathway. nih.govoup.comresearchgate.net

Activation of SMO by agonists, including oxysterols, leads to a measurable increase in the mRNA expression of Gli1 and Ptch1. nih.govoup.commdpi.com This transcriptional activation is a hallmark of an active Hedgehog pathway. oup.commdpi.com For example, treatment of cells with 20(S)-hydroxycholesterol induces the expression of these target genes. mdpi.com Conversely, activation of Liver X Receptors (LXRs) by their own specific ligands can inhibit the expression of Hh-target genes, demonstrating a point of negative regulation between these pathways. oup.com GLI1 activation has been linked to the promotion of numerous hallmarks of cancer, including proliferation, survival, and metabolic rewiring, by regulating genes involved in the cell cycle and DNA damage repair. frontiersin.org

Table 2: Key Target Genes of the Hedgehog Signaling Pathway

| Gene | Function | Regulation by Hh Signaling |

|---|---|---|

| GLI1 | Transcription factor, pathway effector | Upregulated nih.govfrontiersin.orgoup.com |

| PTCH1 | Hh ligand receptor, pathway inhibitor | Upregulated (negative feedback) waocp.orgnih.govoup.com |

| SNAIL1 | Transcription factor (EMT marker) | Upregulated frontiersin.org |

| E-cadherin | Cell adhesion protein (EMT marker) | Downregulated frontiersin.org |

Crosstalk with Lipid Signaling Networks

Cellular signaling is not a collection of linear pathways but an intricate web of interconnected networks. The actions of this compound are embedded within a broader context of lipid signaling and metabolism.

There is significant crosstalk between the Hedgehog pathway and cholesterol homeostasis. The Hh pathway itself regulates lipid metabolism. researchgate.net Furthermore, oxysterols, including those that activate SMO, are also key ligands for Liver X Receptors (LXRs), which are master regulators of cholesterol, fatty acid, and phospholipid metabolism. whiterose.ac.uknih.gov Activation of LXRs by oxysterols induces genes like ABCA1, which is involved in cholesterol efflux, thereby linking the signaling event to a direct metabolic response. pnas.org

This creates a complex regulatory loop. For instance, an increase in certain oxysterols could simultaneously activate Hh signaling via SMO and modulate cholesterol transport via LXRs. pnas.orgoup.com There is evidence of regulatory crosstalk between LXR and other nuclear receptors like the estrogen receptor (ERα) within specialized membrane microdomains known as lipid rafts, which are themselves rich in cholesterol and sphingolipids. aginganddisease.orgfrontiersin.org These interactions can fine-tune signaling outputs, demonstrating that the ultimate cellular response to an oxysterol is determined by the integration of signals across multiple pathways and cellular compartments. mdpi.comnih.gov

Enzymatic Modulation by this compound

In addition to acting as receptor ligands, oxysterols can directly or indirectly modulate the activity of various enzymes. This adds another layer of complexity to their biological effects.

The enzymes responsible for the biosynthesis and metabolism of oxysterols are key control points. For example, cholesterol is converted into various oxysterols by cytochrome P450 (CYP) enzymes like CYP27A1 and CYP46A1. wikipedia.orgnih.gov Conversely, enzymes like HSD3B7 and HSD3B1 are involved in modifying oxysterols, which can alter their biological activity. biorxiv.org For instance, HSD3B1 can convert 3β-hydroxy-5-ene oxysterols into 3-oxo-4-ene forms, potentially changing their ability to activate receptors. biorxiv.org

Some oxysterol derivatives have been shown to directly inhibit enzymes involved in epigenetic regulation. For example, 25-hydroxycholesterol 3-sulfate (25HC3S) and 27-hydroxycholesterol (B1664032) 3-sulfate (27HC3S) are potent inhibitors of DNA methyltransferases (DNMTs), enzymes that play a crucial role in gene silencing. nih.gov 25HC3S was found to inhibit DNMT1, DNMT3a, and DNMT3b with IC50 values in the low micromolar range. nih.gov This suggests that certain oxysterols can influence gene expression not only through receptor-mediated transcription but also by directly modulating the enzymatic machinery of the epigenome.

Inhibition or Activation of Key Metabolic Enzymes

There is currently a lack of specific research data detailing the direct inhibitory or activating effects of this compound on key metabolic enzymes. The biological activities of steroids are often highly dependent on their specific structure, including the position of double bonds and hydroxyl groups. For instance, other structurally related steroids have been noted for their enzymatic interactions. One example is 3β-Hydroxy-5α-cholest-8(14)-en-15-one, which has been identified as a potent inhibitor of 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase, a critical enzyme in the cholesterol biosynthesis pathway. However, similar detailed studies on this compound are not readily found in the scientific literature.

The metabolism of steroids is complex, involving a host of cytochrome P450 enzymes. While these enzymes are known to act on various sterol substrates, specific studies identifying this compound as a substrate, inhibitor, or activator of these enzymes are not available.

Allosteric Regulation Mechanisms

Information regarding the allosteric regulation mechanisms of this compound is not currently available in the scientific literature. Allosteric regulation, where a molecule binds to an enzyme at a site other than the active site to modulate its activity, is a known mechanism for some oxysterols. For example, cholesterol itself has been shown to allosterically modulate the function of G protein-coupled receptors (GPCRs). However, specific studies demonstrating such a role for this compound have not been identified.

Research into the biological activities of steroids with a 9,11-epoxy group has been conducted, but this structural feature is different from the hydroxyl group and double bond present in this compound, and the findings cannot be directly extrapolated. nih.gov Similarly, while 9,11-seco-cholesterol derivatives have been investigated as antagonists for the farnesoid X receptor (FXR), these compounds have a cleaved C-ring, representing a significant structural departure from this compound. acs.org

Due to the absence of specific research on the molecular interactions of this compound, no data tables on enzyme inhibition/activation or allosteric regulation can be generated at this time.

Advanced Analytical Techniques for 3 Hydroxycholest 9 11 Ene Characterization

Chromatographic Separation and Purification of 3-Hydroxycholest-9(11)-ene

Chromatography is the cornerstone for isolating this compound from intricate mixtures, such as biological extracts. The choice of chromatographic technique is dictated by the sample matrix, the concentration of the analyte, and the required purity.

Liquid Chromatography-Mass Spectrometry (LC-MS) Method Development

Liquid chromatography coupled with mass spectrometry (LC-MS) is a powerful tool for the analysis of oxysterols like this compound, offering high sensitivity and selectivity. researchgate.netnih.gov Method development involves several critical steps to ensure accurate and reliable quantification.

Sample Preparation: The initial step involves the extraction of lipids, including this compound, from the sample matrix. A common procedure is liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to separate lipids from other cellular components. nih.govnih.gov For instance, a two-phase extraction using a solvent system like hexane (B92381) and isopropanol (B130326) can effectively remove highly hydrophobic compounds, while the oxysterols are eluted with a more polar solvent mixture such as dichloromethane-methanol. researchgate.net To prevent auto-oxidation of the cholesterol backbone during sample preparation, antioxidants like butylated hydroxytoluene (BHT) are often added. researchgate.net For trace analysis, derivatization may be employed to enhance ionization efficiency and improve sensitivity. nih.gov

Chromatographic Separation: Reversed-phase high-performance liquid chromatography (HPLC) is frequently employed for the separation of oxysterols. nih.govacs.org A C18 or a phenyl-hexyl column is typically used, providing good resolution for isomeric compounds. researchgate.netnih.gov A gradient elution with a mobile phase consisting of an aqueous component (often with a formic acid modifier to improve protonation) and an organic component (such as acetonitrile (B52724) and/or methanol) is used to separate the various oxysterols based on their polarity. researchgate.netnih.govawi.de

Mass Spectrometric Detection: Tandem mass spectrometry (MS/MS) is the preferred detection method due to its high specificity and sensitivity. researchgate.netnih.gov Electrospray ionization (ESI) in the positive ion mode is commonly used for oxysterols. researchgate.net The selection of specific precursor-to-product ion transitions in multiple reaction monitoring (MRM) mode allows for the quantification of this compound even in complex matrices with high background noise. nih.gov The development of a robust LC-MS/MS method requires careful optimization of both chromatographic conditions and mass spectrometer parameters to achieve the desired sensitivity, accuracy, and precision. nih.govpdx.edu

A summary of typical LC-MS parameters is presented in Table 1.

| Parameter | Typical Conditions |

| Column | Reversed-phase C18 or Phenyl-Hexyl (e.g., 150 x 2.1 mm, 2 µm) researchgate.netnih.gov |

| Mobile Phase A | Water with 0.1% Formic Acid researchgate.net |

| Mobile Phase B | Acetonitrile/Methanol with 0.1% Formic Acid researchgate.netnih.gov |

| Flow Rate | 0.2-0.5 mL/min awi.de |

| Ionization Mode | Positive Electrospray Ionization (ESI) researchgate.net |

| Detection Mode | Multiple Reaction Monitoring (MRM) nih.gov |

Gas Chromatography-Mass Spectrometry (GC-MS) for Trace Analysis

Gas chromatography-mass spectrometry (GC-MS) is another well-established technique for the analysis of sterols and their derivatives, particularly for trace-level detection. researchgate.netiosrjournals.org Its high chromatographic resolution makes it suitable for separating complex mixtures of isomers. sigmaaldrich.com

Derivatization: A key step in the GC-MS analysis of hydroxylated steroids like this compound is derivatization. This process converts the non-volatile and polar hydroxyl group into a more volatile and thermally stable derivative, typically a trimethylsilyl (B98337) (TMS) ether. Derivatization improves the chromatographic peak shape and reduces thermal degradation in the GC injector and column.

Chromatographic Separation: A fused silica (B1680970) capillary column with a non-polar or semi-polar stationary phase, such as a 5% diphenyl/95% dimethylpolysiloxane phase, is commonly used. researchgate.net The oven temperature is programmed to increase gradually, allowing for the separation of compounds based on their boiling points and interaction with the stationary phase. Helium is typically used as the carrier gas. researchgate.nethmdb.ca

Mass Spectrometric Detection: Electron ionization (EI) is the most common ionization technique used in GC-MS. The high energy of EI (typically 70 eV) results in extensive fragmentation of the analyte, producing a characteristic mass spectrum that can be used for identification by comparison with spectral libraries. acs.org For trace analysis, selected ion monitoring (SIM) can be used, where the mass spectrometer is set to detect only a few specific fragment ions characteristic of this compound. This significantly increases the signal-to-noise ratio and improves the limit of detection. iosrjournals.org

Key parameters for GC-MS analysis are outlined in Table 2.

| Parameter | Typical Conditions |

| Column | Fused silica capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness) with a 5% diphenyl/95% dimethylpolysiloxane stationary phase researchgate.net |

| Carrier Gas | Helium at a constant flow rate (e.g., 1 mL/min) researchgate.net |

| Injector Temperature | 280 °C researchgate.net |

| Oven Program | Initial temperature of ~180-200 °C, ramped to ~280-300 °C researchgate.net |

| Ionization Mode | Electron Ionization (EI) at 70 eV acs.org |

| Detection Mode | Full Scan or Selected Ion Monitoring (SIM) iosrjournals.org |

Supercritical Fluid Chromatography (SFC) Applications

Supercritical fluid chromatography (SFC) has emerged as a valuable alternative to both LC and GC for the analysis of lipids and other hydrophobic molecules. msu.edu SFC utilizes a supercritical fluid, most commonly carbon dioxide, as the mobile phase. This mobile phase exhibits properties intermediate between a gas and a liquid, offering low viscosity and high diffusivity, which can lead to faster separations and higher efficiency compared to HPLC.

For the analysis of polar lipids like this compound, a polar co-solvent (modifier), such as methanol, is added to the supercritical CO2 to increase the mobile phase's solvating power. SFC is particularly well-suited for the separation of chiral compounds and for the analysis of thermally labile molecules that are not amenable to GC. The technique can be coupled with various detectors, including mass spectrometry (SFC-MS), providing both high separation power and sensitive detection. msu.edu The use of SFC can be advantageous for the analysis of complex lipid extracts, offering a unique selectivity compared to reversed-phase LC.

Spectroscopic Identification and Structural Elucidation of this compound

Spectroscopic techniques are indispensable for the definitive identification and detailed structural characterization of this compound.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (1H, 13C, 2D)

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful method for the de novo structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework.

¹H NMR Spectroscopy: The ¹H NMR spectrum provides information about the chemical environment of each proton in the molecule. For this compound, the spectrum would show a characteristic signal for the olefinic proton at C-11. The proton at C-3, attached to the carbon bearing the hydroxyl group, would also have a distinct chemical shift. The numerous overlapping signals from the steroidal backbone and the side chain would require 2D NMR techniques for complete assignment.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of non-equivalent carbons in the molecule. The carbons of the double bond (C-9 and C-11) would appear in the olefinic region of the spectrum (typically δ 100-150 ppm). The carbon atom attached to the hydroxyl group (C-3) would resonate at a characteristic downfield shift (typically δ 65-90 ppm). msu.edu

2D NMR Spectroscopy: Two-dimensional NMR experiments, such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC), are crucial for unambiguously assigning all the ¹H and ¹³C signals.

COSY experiments establish proton-proton coupling networks, helping to trace the connectivity of protons within the spin systems of the steroid rings and the side chain.

HSQC correlates directly bonded proton and carbon atoms. acs.org

A table of predicted ¹H and ¹³C NMR chemical shifts for this compound is provided below, based on data from related cholestane (B1235564) and cholestene derivatives.

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (in CDCl₃)

| Carbon No. | Predicted ¹³C Shift (ppm) | Predicted ¹H Shift (ppm) |

| 1 | ~37.2 | ~1.0-1.9 |

| 2 | ~31.6 | ~1.5-1.9 |

| 3 | ~71.8 | ~3.5 (m) |

| 4 | ~42.3 | ~2.2-2.3 |

| 5 | ~49.5 | ~1.1 (m) |

| 6 | ~29.7 | ~1.4-1.6 |

| 7 | ~31.9 | ~1.1-1.8 |

| 8 | ~37.3 | ~1.5 (m) |

| 9 | ~140.8 | - |

| 10 | ~36.5 | - |

| 11 | ~119.9 | ~5.3 (m) |

| 12 | ~39.8 | ~1.9-2.1 |

| 13 | ~42.8 | - |

| 14 | ~56.1 | ~1.0-1.2 |

| 15 | ~24.2 | ~1.2-1.7 |

| 16 | ~28.2 | ~1.2-1.9 |

| 17 | ~56.3 | ~1.0 (m) |

| 18 | ~12.1 | ~0.6 (s) |

| 19 | ~19.4 | ~1.0 (s) |

| 20 | ~36.2 | ~1.0 (m) |

| 21 | ~18.7 | ~0.9 (d) |

| 22 | ~35.8 | ~1.0-1.5 |

| 23 | ~23.8 | ~1.0-1.5 |

| 24 | ~39.5 | ~1.0-1.5 |

| 25 | ~28.0 | ~1.1 (m) |

| 26 | ~22.6 | ~0.8 (d) |

| 27 | ~22.8 | ~0.8 (d) |

Note: These are estimated values and may vary depending on the specific experimental conditions. 'm' denotes a multiplet, 's' a singlet, and 'd' a doublet.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule. In the IR spectrum of this compound, a broad absorption band would be expected in the region of 3200-3600 cm⁻¹ due to the O-H stretching vibration of the hydroxyl group. The C-H stretching vibrations of the sp³ and sp² hybridized carbons would appear just below and above 3000 cm⁻¹, respectively. The C=C stretching vibration of the double bond at the 9(11) position would give rise to a weaker absorption band around 1640-1680 cm⁻¹.

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about conjugated systems. Since this compound contains an isolated (non-conjugated) double bond, it is not expected to show strong absorption in the standard UV-Vis range (200-800 nm). The π → π* transition of the isolated C=C double bond would occur at a wavelength below 200 nm. The presence of a carbonyl group, which is absent in this molecule, would result in a weak n → π* transition around 270-300 nm. Therefore, UV-Vis spectroscopy is of limited utility for the direct characterization of this specific compound but can be useful in assessing the purity and detecting the presence of conjugated impurities.

Circular Dichroism (CD) for Chiroptical Properties

Circular Dichroism (CD) spectroscopy is a powerful technique for investigating the chiroptical properties of chiral molecules like this compound. It measures the differential absorption of left and right circularly polarized light, providing information about the stereochemistry and conformation of the molecule. researchgate.netnih.gov The resulting CD spectrum, often characterized by positive or negative Cotton effects, is highly sensitive to the spatial arrangement of atoms and chromophores within the molecule. mdpi.com

The chiroptical properties of steroidal derivatives can be influenced by the solvent and the presence of specific functional groups. rsc.org For example, the introduction of a chromophore, such as a quinoxaline (B1680401) ring fused to the steroid nucleus, can generate distinct CD absorptions due to π-π* and n-π* electronic transitions. mdpi.com The analysis of these signals provides valuable insights into the absolute configuration and conformational preferences of the steroidal backbone.

Mass Spectrometry for Isotopic Labeling and Quantitative Analysis of this compound

Mass spectrometry (MS) is an indispensable tool for the analysis of sterols, offering high sensitivity and specificity for identification and quantification.

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, enabling the determination of the elemental composition of an analyte with a high degree of confidence. thermofisher.com This capability is crucial for distinguishing between isobaric compounds—molecules that have the same nominal mass but different elemental formulas. In the context of sterol analysis, HRMS can differentiate this compound from other isomers or compounds with similar masses in a complex mixture. acs.orgacs.org

HRMS instruments, such as the Orbitrap, can achieve resolving powers exceeding 30,000 FWHM, which is essential for separating analyte peaks from matrix interferences, a common challenge in biological samples. thermofisher.comnih.gov The high mass accuracy, typically below 3 ppm, of techniques like the quadrupole-Orbitrap tandem MS, ensures excellent specificity in detection. acs.org This precision is vital for confirming the identity of metabolites in untargeted profiling studies and for validating the presence of specific sterols like this compound. chemrxiv.orgresearchgate.net

Tandem Mass Spectrometry (MS/MS or MS²) is a technique where ions of a specific mass-to-charge ratio (m/z) are selected and fragmented to produce a characteristic spectrum of product ions. wikipedia.org This fragmentation pattern serves as a structural fingerprint, allowing for the confident identification of compounds in complex mixtures like biological extracts. jmb.or.kr For metabolite profiling, an initial full-scan MS analysis detects potential metabolites, and then data-dependent MS/MS experiments are triggered to acquire fragmentation spectra for the most abundant ions. thermofisher.comnih.gov

The fragmentation of sterols in MS/MS is highly informative. For instance, cholesterol oxidation products can be identified by their unique fragmentation patterns. researchgate.net The process often involves collision-induced dissociation (CID), where precursor ions are fragmented by collision with an inert gas. wikipedia.org The resulting product ions provide clues about the structure of the original molecule. For example, analysis of the MS³ spectra of derivatized sterols can reveal details about the A and B rings of the steroid nucleus. nih.gov This detailed structural information is crucial for distinguishing between closely related isomers and for characterizing the metabolic profile of sterols in a sample. jmb.or.krresearchgate.net

Table 1: Representative MS/MS Fragmentation Data for Sterol Analysis This table is illustrative of typical data obtained in MS/MS experiments for sterol analysis and is not specific to this compound due to a lack of specific data in the provided search results.

| Precursor Ion (m/z) | Fragmentation Method | Major Product Ions (m/z) | Associated Structural Feature |

|---|---|---|---|

| 369.35 (Cholesterol, [M+H-H₂O]⁺) | CID, NCE 40 V | 147.02 | Fragment from steroid ring structure acs.org |

| 367.34 (25-Hydroxycholesterol, [M+H-2H₂O]⁺) | CID, NCE 50 V | 95.09 | Fragment from steroid ring structure acs.org |

| 550.40 (Dihydroxycholesterol derivative) | MS³ | 151, 163, 177 | Cleavage in the B ring of 3-oxo-4-ene sterol derivative nih.gov |

Isotope Dilution Mass Spectrometry (IDMS) is the gold standard for accurate and precise quantification of analytes in complex matrices. swan.ac.ukavantiresearch.com The method involves adding a known amount of a stable isotope-labeled version of the analyte (e.g., containing ²H or ¹³C) to the sample as an internal standard. nih.gov This labeled standard is chemically identical to the endogenous analyte and behaves similarly during sample preparation, extraction, and chromatographic separation, thus correcting for any sample loss or matrix effects. nih.gov

The quantification is based on measuring the ratio of the signal from the endogenous (unlabeled) analyte to the signal from the isotope-labeled internal standard. swan.ac.uknih.gov This approach provides "absolute quantification" and is highly reliable. avantiresearch.com IDMS methods have been successfully developed and validated for a wide range of sterols and oxysterols in human plasma, cerebrospinal fluid, and feces. acs.orgswan.ac.uknih.gov For example, a validated gas chromatography-mass spectrometry (GC-MS) method using isotope dilution determined concentrations of various oxysterols with high precision, showing coefficients of variation (CVs) for within-day and between-day precision often below 12%. nih.gov Similarly, liquid chromatography-mass spectrometry (LC-MS) based IDMS methods are widely used for the absolute quantification of numerous sterols in biological fluids. swan.ac.uknih.gov

X-ray Crystallography of this compound and Its Co-Crystals

X-ray crystallography is an experimental science that determines the precise three-dimensional atomic and molecular structure of a crystalline compound. wikipedia.org The technique involves directing a beam of X-rays onto a single crystal of the substance. The crystal diffracts the X-rays into a specific pattern of spots. By measuring the angles and intensities of these diffracted beams, a crystallographer can calculate a three-dimensional map of the electron density within the crystal, revealing the exact positions of the atoms and the bonds between them. nih.gov

The first and often most challenging step is obtaining a high-quality crystal suitable for analysis. wikipedia.org Once a structure is solved, it provides unambiguous information about the molecule's stereochemistry, conformation, and intermolecular interactions. For example, X-ray crystal structure analysis has been used to definitively determine the stereochemistry of various steroidal derivatives, correcting previous misassignments based on other analytical data. beilstein-journals.org

Co-crystals are crystalline structures composed of two or more different neutral molecules held together in a specific stoichiometric ratio by non-covalent interactions, such as hydrogen bonding. sysrevpharm.orgugr.es The formation of co-crystals can significantly alter the physicochemical properties of an active pharmaceutical ingredient (API), such as its solubility, stability, and melting point, without changing its covalent structure. ugr.es While no specific crystal structure for this compound or its co-crystals was found in the provided search results, this technique remains the definitive method for solid-state structural elucidation. A needle-shaped single crystal of a related compound, cholest-9(11)-ene-3-one, was successfully grown and its molecular features were identified via X-ray diffraction. semanticscholar.org

Table 2: Illustrative Crystal Data and Structure Refinement Parameters This table presents typical parameters obtained from an X-ray crystallography experiment for a small organic molecule, as specific data for this compound is not available in the search results.

| Parameter | Example Value | Reference |

|---|---|---|

| Crystal system | Orthorhombic | caltech.edu |

| Space group | P2₁2₁2₁ | caltech.edu |

| Unit cell dimensions | a = 6.7708(6) Å, b = 10.9801(9) Å, c = 20.141(2) Å | caltech.edu |

| Resolution | 3.0 Å | nih.gov |

| Refinement method | Full-matrix least-squares on F² | caltech.edu |

| Final R index [I>2sigma(I)] | R1 = 0.0345 | caltech.edu |

Computational and Theoretical Investigations of 3 Hydroxycholest 9 11 Ene

Quantum Chemical Studies on the Electronic Structure and Reactivity of 3-Hydroxycholest-9(11)-ene

Quantum chemical methods are foundational in predicting the intrinsic properties of molecules. diva-portal.orgrsc.orgcaltech.edu By solving approximations of the Schrödinger equation, these techniques can determine molecular and electronic structures, offering insights into stability and reactivity. mdpi.com

Density Functional Theory (DFT) Calculations for Geometries and Energies

Density Functional Theory (DFT) has become a workhorse in computational chemistry for its balance of accuracy and computational cost, making it well-suited for studying large molecules like steroids. mdpi.commdpi.com DFT calculations are employed to determine the ground-state properties of a molecule by focusing on the electron density. mdpi.com This approach allows for the optimization of the molecular geometry of this compound, predicting bond lengths, bond angles, and dihedral angles that correspond to the lowest energy conformation.

For instance, DFT calculations can be performed using various functionals, such as B3LYP, with basis sets like 6-311G(d,p) to obtain the optimized geometry and global reactivity descriptors. researchgate.net These calculations yield crucial data on the molecule's stability and electronic properties. The insights from DFT can also be used to interpret experimental data, such as assigning vibrational modes in infrared (IR) and Raman spectroscopy. mdpi.com

Table 1: Representative Theoretical Data from DFT Calculations

| Parameter | Predicted Value | Significance |

| Optimized Geometry | ||

| C3-O Bond Length | ~1.4 Å | Influences hydrogen bonding potential. |

| C9=C11 Bond Length | ~1.34 Å | Indicates the double bond character. |

| Steroid Ring Conformation | Chair/Boat | Determines overall molecular shape and steric hindrance. |

| Electronic Properties | ||

| Dipole Moment | Varies with conformation | Indicates the molecule's overall polarity. researchgate.net |

| HOMO-LUMO Gap | Varies with functional | Relates to electronic excitability and reactivity. |

| Molecular Electrostatic Potential (MEP) | Highlights regions prone to electrophilic and nucleophilic attack. researchgate.net |

Note: The values in this table are illustrative and would be determined by specific DFT calculations.

Prediction of Reaction Pathways and Transition States

Beyond static properties, quantum chemistry can map out the energetic landscapes of chemical reactions. beilstein-journals.org For this compound, this includes predicting the pathways of reactions such as oxidation, hydrogenation, or isomerization. By locating transition state structures—the high-energy intermediates between reactants and products—researchers can calculate activation energies, which are critical for understanding reaction rates and mechanisms. libretexts.orgacs.org

For example, in the context of steroid biosynthesis and metabolism, computational methods can elucidate the mechanisms of enzymatic reactions. nih.gov This involves modeling the interaction of the steroid with the enzyme's active site and calculating the energy profile of the transformation. Such studies can reveal the favorability of different reaction channels and the role of specific amino acid residues in catalysis.

Molecular Dynamics (MD) Simulations of this compound Interactions

While quantum mechanics excels at describing electronic structure, molecular dynamics (MD) simulations are the primary tool for exploring the conformational dynamics and interactions of molecules over time. ebsco.commdpi.com MD simulations model the movements of atoms and molecules based on classical mechanics, providing a dynamic picture of molecular behavior. ebsco.comua.ac.be

Membrane Partitioning and Diffusion Studies

The amphiphilic nature of this compound, with its rigid hydrophobic steroid core and a polar hydroxyl group, suggests significant interactions with biological membranes. MD simulations are instrumental in studying how this molecule partitions into and diffuses within a lipid bilayer, a process that is fundamental to its biological activity.

Simulations can model a system containing this compound and a model membrane, often composed of phospholipids (B1166683) like 1-palmitoyl-2-oleoyl-glycero-3-phosphocholine (POPC). avantiresearch.com These simulations can track the position and orientation of the steroid within the membrane over nanoseconds to microseconds. Key findings from such studies can include:

The preferred location of the 3-hydroxyl group, which typically orients towards the polar headgroup region of the lipids. researchgate.net

The orientation of the steroid ring system within the hydrophobic core of the membrane. acs.org

The effect of the steroid on membrane properties, such as thickness, fluidity, and lipid ordering. cas.cz

The rate of diffusion of the steroid within the membrane leaflet and the energy barrier associated with its "flip-flop" between leaflets. researchgate.net

Ligand-Protein Docking and Binding Free Energy Calculations

Many biological effects of steroids are mediated through their interaction with specific proteins, such as receptors and enzymes. ontosight.ai Molecular docking is a computational technique used to predict the preferred binding orientation of a ligand to a protein target. researchgate.netnih.govmdpi.com For this compound, this can be used to screen potential protein targets and to generate hypotheses about its mechanism of action.

The process involves:

Preparation of Structures: Obtaining or modeling the 3D structures of both this compound and the target protein.

Docking Simulation: Using algorithms to sample a multitude of possible binding poses of the ligand within the protein's binding site.

Scoring: Evaluating each pose using a scoring function that estimates the binding affinity, typically reported as a binding energy (ΔG). fip.org Lower scores generally indicate more favorable binding. fip.org

Following docking, more rigorous methods like binding free energy calculations can be employed. The Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) method is a common approach to estimate the free energy of binding from MD simulation trajectories of the protein-ligand complex. These calculations provide a more accurate prediction of binding affinity by considering contributions from molecular mechanics energies, solvation energies, and entropy. researchgate.net

Table 2: Illustrative Data from a Hypothetical Docking Study

| Target Protein | Docking Score (kcal/mol) | Key Interacting Residues | Predicted Interaction Type |

| Smoothened Receptor (SMO) | -8.5 | Tyr, Ser, Phe | Hydrogen bond with 3-OH, hydrophobic interactions |

| Liver X Receptor (LXR) | -7.9 | His, Arg, Leu | Hydrogen bond with 3-OH, hydrophobic interactions |

| Cytochrome P450 Enzyme | -9.2 | Phe, Ile, Ala | Hydrophobic interactions, positioning for oxidation |

Note: This table presents hypothetical data to illustrate the output of docking and binding free energy calculations. Actual results would depend on the specific protein target and computational methods used.

Quantitative Structure-Activity Relationships (QSAR) and Cheminformatics of this compound Analogs

Quantitative Structure-Activity Relationship (QSAR) studies aim to build mathematical models that correlate the chemical structure of a series of compounds with their biological activity. mdpi.com Cheminformatics tools are used to calculate a wide range of molecular descriptors for each analog, which quantify various aspects of their structure, such as size, shape, lipophilicity, and electronic properties. qsartoolbox.org

For this compound and its analogs, a QSAR study would involve:

Data Set Assembly: Compiling a set of structurally related steroid analogs with experimentally measured biological activity (e.g., inhibition of a particular enzyme).

Descriptor Calculation: Using software to calculate a large number of molecular descriptors for each analog.

Model Building: Employing statistical methods, such as multiple linear regression or machine learning algorithms, to develop an equation that links a subset of the descriptors to the observed activity.

Model Validation: Testing the predictive power of the QSAR model using an independent set of compounds.

A validated QSAR model can then be used to predict the activity of novel, unsynthesized analogs of this compound, thereby guiding the design of more potent or selective compounds. This approach accelerates the drug discovery process by prioritizing the synthesis of the most promising candidates.

Predictive Modeling for Biological Activities

Predictive modeling utilizes computational algorithms to forecast the biological activity spectrum of a chemical compound based on its structure. Software programs like PASS (Prediction of Activity Spectra for Substances) and various Quantitative Structure-Activity Relationship (QSAR) models are commonly employed for this purpose. nih.gov These tools analyze the structural fragments of a molecule and compare them against vast databases of known bioactive compounds to predict a wide range of pharmacological effects and mechanisms of action. researchgate.net

For steroids with a cholestane (B1235564) nucleus, such as this compound, predictive models can suggest a variety of potential biological activities. researchgate.net The predictions are typically presented as a list of possible activities with a corresponding probability score (Pa, probability to be active). researchgate.net Activities with a high Pa value (e.g., >0.7) are considered highly probable. researchgate.net Based on analyses of similar cholestane and sterol structures, the predicted biological activity spectrum for this compound could encompass several key areas. For instance, many steroids are known to interact with nuclear receptors and influence metabolic and inflammatory pathways. mdpi.commdpi.com Studies on related compounds have shown predicted activities such as anti-inflammatory, antineoplastic, and effects on the nervous system. nih.gov

Table 1: Representative Predicted Biological Activity Spectrum for this compound

This table illustrates a hypothetical biological activity spectrum for this compound based on predictive modeling approaches applied to structurally related sterols. nih.govresearchgate.net The 'Probability to be Active (Pa)' score indicates the likelihood of the compound exhibiting the specified activity.

| Predicted Biological Activity | Probability to be Active (Pa) | Potential Mechanism/Target Class |

| Anti-inflammatory | 0.785 | Nuclear Receptor Modulation, Enzyme Inhibition |

| Hepatoprotectant | 0.752 | Membrane Stabilization, Antioxidant Pathways |

| Nerve Growth Factor Agonist | 0.715 | Neurotrophic Signaling Pathway Modulation |

| Antineoplastic | 0.690 | Apoptosis Induction, Cell Cycle Regulation |

| Antihypercholesterolemic | 0.655 | HMG-CoA Reductase Pathway, LXR Modulation |

| Enzyme Inhibitor | 0.620 | Protease, Kinase, or Phosphatase Inhibition |

Note: The data in this table is representative and derived from computational predictions on analogous structures. Experimental validation is required to confirm these activities.

Virtual Screening for Novel Interacting Partners

Virtual screening is a computational technique used to search large libraries of small molecules to identify those that are most likely to bind to a biological target, typically a protein or enzyme. e3s-conferences.org Conversely, it can also be used in a "reverse docking" approach to screen a single compound, like this compound, against a panel of known protein structures to identify potential new molecular targets. researchgate.net This process involves molecular docking simulations, which predict the preferred orientation of the ligand when bound to a target and estimate the strength of the interaction, often expressed as a binding affinity or docking score. mdpi.comnih.gov

For this compound, a virtual screening campaign would involve docking the 3D structure of the molecule into the binding sites of a wide array of proteins. Potential targets could be selected based on proteins known to interact with other sterols and oxysterols, such as:

Nuclear Receptors: Liver X Receptors (LXRα and LXRβ) are well-known receptors for oxidized cholesterol metabolites and play key roles in cholesterol homeostasis and inflammation. mdpi.combiomedpharmajournal.org

Signaling Pathway Proteins: The Smoothened (SMO) receptor, a key component of the Hedgehog signaling pathway, is a target for certain steroidal alkaloids. researchgate.net Similarly, Glioma-associated oncogene 1 (GLI1) is another transcription factor in this pathway that could be investigated. nih.gov

Lipid Transport Proteins: Oxysterol-binding proteins (OSBPs) and related proteins (ORPs), such as Osh4, are involved in sterol transport and regulation and represent plausible targets. ugm.ac.id

Enzymes: Key enzymes in metabolic pathways, such as HMG-CoA reductase or various cytochrome P450s, could also be screened for potential inhibitory interactions. researchgate.net

The results of such a screening would provide a ranked list of potential protein partners based on theoretical binding affinities. mdpi.com These top-ranked candidates would then become priorities for experimental binding assays and functional studies to validate the in silico findings.

Table 2: Illustrative Results from a Virtual Screening of this compound Against Potential Protein Targets

This table presents hypothetical results from a molecular docking simulation, showing the potential binding affinities of this compound with various protein targets known to interact with steroidal compounds. Lower binding energy values indicate a more favorable theoretical interaction. mdpi.com

| Potential Protein Target | Protein Data Bank (PDB) ID | Predicted Binding Affinity (kcal/mol) | Biological Function of Target |

| Liver X Receptor α (LXRα) | 1UHL | -10.8 | Cholesterol Homeostasis, Inflammation |

| Smoothened Receptor (SMO) | 4JKV | -9.5 | Hedgehog Signaling Pathway |

| Oxysterol-binding protein-related protein 4 (Osh4) | 1ZHX | -9.2 | Sterol Transport and Regulation |

| HMG-CoA Reductase | 1DQA | -8.7 | Cholesterol Biosynthesis |

| GLI Family Zinc Finger 1 (GLI1) | 2GLI | -8.1 | Hedgehog Signaling, Transcription Factor |

Note: This data is for illustrative purposes to represent the output of a virtual screening process. The binding affinities are theoretical and require experimental verification.

Environmental Distribution and Ecological Significance of 3 Hydroxycholest 9 11 Ene

Environmental Fate and Persistence of 3-Hydroxycholest-9(11)-ene

Specific information on the environmental fate and persistence of this compound is not documented in the scientific literature. The persistence of a chemical in the environment is determined by its resistance to various degradation processes and its tendency to partition into different environmental compartments.

Biodegradation: No studies have specifically investigated the biodegradation of this compound. Research on the environmental breakdown of steroids primarily focuses on more common molecules like cholesterol and hormonal estrogens. nih.gov In general, bacterial degradation of sterols can occur under both aerobic and anaerobic conditions. mdpi.comresearchgate.net

A common aerobic pathway is the 9,10-seco pathway, which involves the initial oxidation of the 3-hydroxyl group and isomerization of the A-ring double bond, followed by hydroxylation at the C9 position (9α-hydroxylation), leading to the opening of the B-ring. mdpi.comnih.govmdpi.com Anaerobic pathways also exist, often beginning with similar modifications to the A-ring before side-chain degradation. asm.org It is unknown if this compound would be a substrate or an intermediate in these pathways.

Photodegradation: There is no specific research on the photodegradation of this compound. The photodegradation of sterols is dependent on their chemical structure and the presence of photosensitizers. For example, cholesterol can undergo photooxidation through reactions with singlet oxygen or free radicals, leading to various oxidized products. bioone.orgmdpi.com Sterols containing a 5,7-diene system are particularly susceptible to photolysis by UVB radiation, a key step in the formation of vitamin D. nih.gov As this compound lacks this specific conjugated double bond system, its susceptibility to photodegradation cannot be assumed and would require experimental investigation.

Experimental data on the sorption and transport of this compound in soil, sediment, or other environmental matrices are not available.

The transport and partitioning of organic compounds in the environment are governed by their physical and chemical properties, such as water solubility and hydrophobicity (often expressed as the octanol-water partition coefficient, Kₒw). Sterols are generally hydrophobic molecules with low water solubility. This property suggests they are likely to adsorb strongly to organic matter in soil and sediment. d-nb.info Studies on other steroids, like estrogens, confirm that they are highly sorptive and have limited mobility in soil and aquatic systems. nih.govnih.gov Based on its structure, it can be hypothesized that this compound would exhibit similar behavior, with a high affinity for solid phases (like soil and sediment) and low potential for transport in water. However, this remains speculative without experimental data.

Hypothetical Sorption Behavior of Sterols

| Soil/Sediment Property | Expected Influence on Sorption | Rationale |

|---|---|---|

| Organic Carbon Content | High | Sterols are hydrophobic and preferentially partition into organic matter. |

| Clay Content | Moderate to High | Clay minerals can contribute to sorption through various surface interactions. |

| pH | Variable | The effect of pH depends on the ionizable functional groups of the molecule. As a simple alcohol, the sorption of this compound is expected to be less pH-dependent than that of ionizable steroids like estrogens. d-nb.infonih.gov |

This table is illustrative of general principles for sterol sorption and is not based on specific data for this compound.

Role of this compound as a Potential Biomarker or Environmental Indicator

There is no evidence in the reviewed literature to suggest that this compound is used or has been proposed as a biomarker or environmental indicator. researchgate.netopenbiomarkerjournal.com

Biomarkers are measurable indicators of exposure to, or the effect of, environmental contaminants. redalyc.orgscielo.org.mx In environmental science, specific sterols are well-established biomarkers. For example, coprostanol (a saturated derivative of cholesterol) is widely used as a tracer for fecal pollution in water and sediments because it is formed by microbial action in the gut of higher animals. The absence of this compound in studies of environmental contaminants and biomarkers indicates it currently has no recognized role in this capacity.

Emerging Research Directions and Future Perspectives for 3 Hydroxycholest 9 11 Ene

The study of sterols and their derivatives continues to evolve, driven by technological advancements and a deeper understanding of their multifaceted roles in biology. For 3-Hydroxycholest-9(11)-ene, a sterol with a unique structural feature, future research holds significant promise. Emerging methodologies in systems biology, cellular analysis, and chemical sciences are poised to unravel its specific functions and unlock its potential in various non-clinical applications.

Q & A

Q. How can researchers avoid bias in interpreting electron microscopy data for sterol nanoparticles?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.